molecular formula C11H11NO4 B1412847 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one CAS No. 1417574-80-1

4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one

Cat. No.: B1412847
CAS No.: 1417574-80-1
M. Wt: 221.21 g/mol
InChI Key: CBINOWHQFCFRSF-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one is a nitro-substituted α,β-unsaturated ketone with a 2-methoxyphenyl group at the 4-position of the butenone backbone. Its molecular formula is inferred to be C₁₁H₁₁NO₄, combining a nitro (-NO₂) group, a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring, and a conjugated enone system.

Properties

IUPAC Name

4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-8(13)10(12(14)15)7-9-5-3-4-6-11(9)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBINOWHQFCFRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one typically involves the nitration of a methoxyphenyl derivative followed by a series of condensation reactions. One common method includes the nitration of 2-methoxyphenyl acetic acid, followed by a Knoevenagel condensation with an appropriate aldehyde under basic conditions to form the nitrobutenone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The methoxyphenyl group can also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

4-(4-Nitrophenyl)but-3-en-2-one

  • Molecular Formula: C₁₀H₉NO₃
  • Molecular Weight : 191.19 g/mol
  • Structure : Features a nitro group at the para position of the phenyl ring (vs. ortho-methoxy in the target compound).
  • Properties :
    • Solubility: Typically dissolved in organic solvents (e.g., DMSO) for laboratory use .
    • Applications: Used as a synthetic intermediate in organic chemistry and material science .

4-(4-Methoxyphenyl)-3-buten-2-one

  • Molecular Formula : C₁₁H₁₂O₃ (inferred from NIST data)
  • Molecular Weight : ~192.21 g/mol
  • Structure : Contains a para-methoxy group on the phenyl ring but lacks a nitro substituent.
  • Properties :
    • Electron-rich phenyl ring due to the methoxy group’s electron-donating nature.
    • Likely participates in Michael additions or Diels-Alder reactions, similar to other α,β-unsaturated ketones.
  • Key Difference : The absence of a nitro group diminishes electrophilicity at the β-carbon, reducing its utility in reactions requiring strong electron-withdrawing activation.

3-Buten-2-one, 4-(4-Hydroxy-3-Methoxyphenyl)

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Structure : Combines a hydroxyl (-OH) and methoxy group at the 4- and 3-positions of the phenyl ring.
  • Properties: Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents. Potential antioxidant or biological activity due to phenolic structure.
  • Key Difference : The additional hydroxyl group introduces hydrogen-bonding capability, which is absent in the target compound’s purely nitro-methoxy substitution.

4-[2-(4-Methoxy-2-Nitrophenyl)-1H-Indol-3-yl]but-3-en-2-one

  • Molecular Formula : C₂₀H₁₇N₂O₄
  • Molecular Weight : 336.34 g/mol
  • Structure : A complex hybrid incorporating a nitro-methoxyphenyl group attached to an indole ring.
  • The indole moiety may confer biological activity (e.g., kinase inhibition).
  • Key Difference: The indole scaffold introduces steric and electronic complexity, diverging significantly from the simpler phenyl-enone framework of the target compound.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one C₁₁H₁₁NO₄ (infer.) ~221.21 (infer.) 2-methoxyphenyl, β-nitro Synthetic intermediate (inferred)
4-(4-Nitrophenyl)but-3-en-2-one C₁₀H₉NO₃ 191.19 4-nitrophenyl Laboratory chemical, material synthesis
4-(4-Methoxyphenyl)-3-buten-2-one C₁₁H₁₂O₃ 192.21 4-methoxyphenyl Conjugate addition reactions
4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one C₁₁H₁₂O₃ 192.21 4-hydroxy-3-methoxyphenyl Antioxidant potential
Indole-nitro-methoxyphenyl hybrid C₂₀H₁₇N₂O₄ 336.34 Indole, 4-methoxy-2-nitrophenyl Bioactive materials

Discussion of Structural and Functional Differences

  • Substituent Position : The ortho-methoxy group in the target compound introduces steric effects and electronic modulation distinct from para-substituted analogs like 4-(4-nitrophenyl)but-3-en-2-one .
  • Nitro Group Impact: The β-nitro group enhances electrophilicity at the α,β-unsaturated site, favoring nucleophilic attacks compared to non-nitro analogs (e.g., 4-(4-methoxyphenyl)-3-buten-2-one) .
  • Biological Relevance : Compounds with hydroxyl groups (e.g., 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one) may exhibit antioxidant properties, whereas the target compound’s nitro group could confer different bioactivity .

Biological Activity

4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one, also known as a derivative of chalcone, is a compound that has garnered interest due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to summarize the biological activity of 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one can be represented as follows:

C11H11NO3\text{C}_{11}\text{H}_{11}\text{N}\text{O}_3

The compound features a methoxy group and a nitro group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several pathogens, demonstrating the compound's potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

These results suggest that the compound has varying degrees of effectiveness depending on the bacterial strain.

Anticancer Activity

In vitro studies have shown that 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one possesses anticancer properties. It was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealing significant cytotoxic effects. The compound induced apoptosis in cancer cells, which is a critical mechanism in cancer treatment.

The biological activity of 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one is attributed to its ability to interact with cellular targets involved in various pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in bacterial and cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound affects signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential.

Case Studies

A notable case study involved the evaluation of this compound's effects on multidrug-resistant strains of bacteria. The study highlighted its ability to restore sensitivity to conventional antibiotics when used in combination therapy, indicating its potential role as an adjuvant in antimicrobial treatment strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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